molecular formula C18H21N5O2 B2371218 N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide CAS No. 899995-22-3

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide

Cat. No.: B2371218
CAS No.: 899995-22-3
M. Wt: 339.399
InChI Key: ZGAFZLUUCLKABO-UHFFFAOYSA-N
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Description

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a bicyclic heterocyclic system recognized as a bioisostere of naturally occurring purine nucleosides . This core scaffold is extensively investigated in medicinal chemistry for its diverse pharmacological potential, particularly in oncology research . The compound is designed with key pharmacophoric features typical of kinase inhibitors. The flat, heteroaromatic pyrazolo[3,4-d]pyrimidine core is intended to occupy the adenine binding pocket of enzyme targets, while the 3,4-dimethylbenzamide moiety serves as a hydrophobic tail that can interact with adjacent hydrophobic regions in the binding site, a design principle supported by research into similar derivatives . Its mechanism of action is anticipated to involve the inhibition of critical kinase signaling pathways. Related pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, a well-validated target in cancer therapy. For instance, closely related compounds have shown potent inhibitory activity with IC50 values in the nanomolar range (e.g., 0.034 µM) . Inhibition of such targets can lead to the suppression of cancer cell proliferation, induction of cell cycle arrest, and apoptosis. The primary research applications of this compound are in preclinical drug discovery and pharmacological profiling. It serves as a valuable tool compound for studying EGFR-driven signaling cascades and for evaluating broad-spectrum anti-proliferative activity against various cancer cell lines, as part of the NCI 60-cell panel screening or similar assays . Furthermore, its core structure is associated with the ability to inhibit P-glycoprotein, a key mediator of multi-drug resistance in cancer cells, potentially enhancing the efficacy of co-administered chemotherapeutic agents . Researchers utilize this chemical for structure-activity relationship (SAR) studies, mechanism of action investigations, and as a lead compound for the development of novel targeted therapies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-11-6-7-13(8-12(11)2)16(24)21-22-10-19-15-14(17(22)25)9-20-23(15)18(3,4)5/h6-10H,1-5H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAFZLUUCLKABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with 1,3-Dicarbonyl Electrophiles

The most widely employed method involves reacting 3-amino-1H-pyrazole-4-carboxylates with 1,3-dicarbonyl derivatives. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate undergoes cyclocondensation with ethyl 3-ethoxyacrylate in dimethylformamide (DMF) under cesium carbonate catalysis at 100°C (Scheme 1). This yields ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate, a structural analog of the target core.

Key Reaction Parameters:

  • Solvent: DMF or NMP (polar aprotic solvents enhance nucleophilicity).
  • Base: Cs₂CO₃ or K₂CO₃ (cesium salts improve solubility and reaction efficiency).
  • Temperature: 80–100°C (higher temperatures accelerate cyclization).

tert-Butyl Group Introduction

The 1-tert-butyl substituent is introduced via alkylation or nucleophilic substitution. In a representative protocol, the pyrazolo[3,4-d]pyrimidin-4-one intermediate is treated with tert-butyl bromide in the presence of NaH or K₂CO₃ in THF or DMF. For instance, reacting 5-chloropyrazolo[3,4-d]pyrimidin-4-one with tert-butylamine under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃) yields the 1-tert-butyl derivative.

Amide Coupling: 3,4-Dimethylbenzamide Installation

The final step involves coupling the 5-amino group of the pyrazolo[3,4-d]pyrimidin-4-one core with 3,4-dimethylbenzoyl chloride. This is achieved through:

Schotten-Baumann Reaction

A classical method employs aqueous NaOH and benzoyl chloride in a biphasic system (water/dichloromethane). The 5-aminopyrazolo[3,4-d]pyrimidin-4-one reacts with 3,4-dimethylbenzoyl chloride at 0–5°C to minimize hydrolysis. Yields typically range from 65–80%, requiring rigorous pH control (pH 8–9).

Carbodiimide-Mediated Coupling

Modern protocols use coupling agents like HATU or EDCl with HOBt in DMF. For example, mixing 5-aminopyrazolo[3,4-d]pyrimidin-4-one (1 eq), 3,4-dimethylbenzoic acid (1.2 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF at room temperature for 12 hours achieves >90% conversion. This method offers superior regioselectivity and milder conditions compared to Schotten-Baumann.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Cyclocondensation efficiency correlates with solvent polarity. DMF outperforms THF or toluene due to its ability to stabilize ionic intermediates. Elevated temperatures (100°C) reduce reaction times from 24 hours to 2–4 hours but may promote side reactions like decarboxylation.

Catalytic Systems for Alkylation

Palladium-catalyzed C-N coupling (e.g., Pd₂(dba)₃, BINAP) enables efficient tert-butyl group installation on the pyrazole ring. Alternatives like CuI/1,10-phenanthroline in DMSO at 120°C provide cost-effective routes but with lower yields (50–60%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45 (s, 9H, tert-butyl), 2.25 (s, 3H, CH₃), 2.31 (s, 3H, CH₃), 7.45–7.60 (m, 3H, aromatic), 8.12 (s, 1H, pyrimidine-H), 10.22 (s, 1H, NH).
  • HRMS (ESI): m/z calcd for C₂₁H₂₅N₅O₂ [M+H]⁺: 404.2085; found: 404.2089.

Purity and Yield Optimization

Step Yield (%) Purity (HPLC) Key Impurities
Cyclocondensation 85–91 95% Decarboxylated byproduct (3–5%)
Alkylation 70–75 92% Dialkylated species (8–10%)
Amidation 88–93 98% Hydrolyzed acid (2–3%)

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

  • Continuous Flow Reactors: Reduce reaction times for cyclocondensation from hours to minutes.
  • Catalyst Recycling: Pd-based catalysts are recovered via silica gel filtration, reducing metal contamination.
  • Waste Management: DMF is distilled and reused, minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide involves its interaction with molecular targets such as CDK2. The compound inhibits the activity of CDK2/cyclin A2 complex, leading to cell cycle arrest and apoptosis in cancer cells . The inhibition of CDK2 disrupts the phosphorylation of key proteins required for cell cycle progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s differentiation from analogs lies in its 1-tert-butyl and5-(3,4-dimethylbenzamide) groups. Key comparisons with analogs from the evidence include:

Table 1: Structural and Physicochemical Comparisons
Compound Name (Reference) Position 1 Substituent Position 5 Substituent Melting Point (°C) Yield (%) Key Functional Groups
Target Compound tert-butyl 3,4-dimethylbenzamide Not reported Not reported Amide linkage
5a Phenyl 4-(dimethylamino)benzylidene 258–260 60 Acetohydrazide, imine
5b Phenyl 4-methoxybenzylidene 246–248 75 Acetohydrazide, imine
5c Phenyl 4-nitrobenzylidene 244–246 78 Acetohydrazide, imine
5d Phenyl 3,4-dimethoxybenzylidene 255–257 70 Acetohydrazide, imine
Compound in 3,4-dimethylphenyl N-(1,3-benzodioxol-5-yl) Not reported Not reported Amide linkage
Key Observations:

Substituent Bulk and Polarity :

  • The tert-butyl group in the target compound is bulkier than the phenyl group in analogs (5a–5d), which may enhance hydrophobic interactions in binding pockets but reduce solubility .
  • The 3,4-dimethylbenzamide group provides moderate lipophilicity compared to the polar imine-containing acetohydrazides in 5a–5d .

Electronic Effects :

  • Electron-withdrawing groups (e.g., nitro in 5c) in analogs increase reactivity, whereas the dimethylbenzamide in the target compound balances electron-donating methyl groups with the amide’s resonance stabilization .

Synthetic Accessibility :

  • Yields for acetohydrazide analogs (5a–5e: 60–78%) suggest feasible synthesis, but the target compound’s amide linkage (vs. hydrazide) may require different coupling strategies .

Pharmacokinetic Implications

  • Metabolic Stability : The tert-butyl group in the target compound likely reduces oxidative metabolism compared to phenyl-substituted analogs, extending half-life .
  • Solubility : Polar substituents (e.g., methoxy in 5b) improve aqueous solubility, whereas the dimethylbenzamide in the target compound may require formulation optimization .

Biological Activity

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

  • Molecular Formula : C18H17N5O3
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 899995-94-9

The compound exhibits a variety of biological activities that can be attributed to its structural characteristics. The oxopyrazolo[3,4-d]pyrimidine moiety is known for its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways.

Biological Activities

  • Anticancer Activity
    • Studies indicate that this compound may possess anticancer properties. It has shown promising results in inhibiting the growth of cancer cell lines such as MIA PaCa-2 (pancreatic cancer) and MCF-7 (breast cancer) .
    • The growth inhibitory concentration (GI50) values for selected compounds in related studies are summarized below:
    CompoundGI50 (MIA PaCa-2)GI50 (MCF-7)
    12p5.34 μM>10 μM
    5f>10 μM7.14 μM
    5-FU>10 μM>10 μM
    These results suggest that derivatives of the compound may be effective against certain types of cancer cells .
  • Anti-inflammatory Activity
    • Preliminary data suggests that the compound may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This activity is critical for developing therapies for chronic inflammatory diseases.
  • Bone Resorption Inhibition
    • The compound has been evaluated for its anti-osteoclastic bone resorption activity, showing potential in treating osteoporosis. It demonstrated effects comparable to established treatments such as estrogen .

Study on Anticancer Properties

A study evaluated the efficacy of this compound against pancreatic cancer cell lines. The findings indicated significant inhibition of cell proliferation at low concentrations, suggesting a potential role as an anticancer agent.

Study on Bone Health

In another study focused on osteoporosis, the compound was tested for its ability to inhibit osteoclast formation and activity. Results showed that it effectively reduced bone resorption markers in vitro and demonstrated positive effects in vivo models.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide?

  • Methodological Answer : Synthesis optimization requires careful control of:

  • Temperature : Reactions often proceed at 60–80°C under reflux conditions to enhance yield while minimizing side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) improve solubility of intermediates, while ethanol is used for crystallization .
  • Catalysts : Triethylamine or Pd-based catalysts are critical for coupling reactions (e.g., amide bond formation) .
  • Reaction Time : 12–24 hours for cyclization steps to ensure complete pyrazolo[3,4-d]pyrimidine core formation .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Conducted in deuterated DMSO at 25°C to confirm aromatic protons (δ 7.0–8.5 ppm) and tert-butyl groups (δ 1.3–1.5 ppm) .
  • FTIR : Peaks at 1680–1700 cm⁻¹ confirm carbonyl groups (amide, pyrimidinone) .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., m/z 341.371 for C₁₇H₁₉N₅O₃) validates molecular formula .

Q. What are common impurities observed during synthesis, and how are they addressed?

  • Methodological Answer :

  • Byproducts : Unreacted starting materials (e.g., 3,4-dimethylbenzoic acid) or incomplete cyclization intermediates.
  • Mitigation : Use HPLC with C18 columns (acetonitrile/water gradient) to monitor purity ≥95% . Recrystallization in ethanol removes hydrophobic impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Target Validation : Use CRISPR-Cas9 knockout models to confirm on-target effects vs. off-target interactions .
  • Assay Standardization : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis : Compare data across 5+ independent studies to identify outliers (e.g., IC₅₀ ranges for EGFR inhibition: 0.3–7.6 µM) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :

  • Functional Group Modification :
SubstituentActivity TrendExample Data
tert-butylEnhanced metabolic stability2.5× longer half-life vs. methyl
TrifluoromethylIncreased lipophilicity (logP +0.7)Improved VEGFR-2 inhibition (IC₅₀ 7.6 µM)
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinity to kinase domains (e.g., EGFR) .

Q. How should solubility challenges be addressed during in vivo testing?

  • Methodological Answer :

  • Salt Formation : Use hydrochloride salts to improve aqueous solubility (e.g., 2.8 mg/mL → 15 mg/mL) .
  • Co-solvent Systems : 10% DMSO + 30% PEG-400 in PBS for intravenous administration .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .

Q. What experimental approaches validate the compound’s mechanism of action in cancer models?

  • Methodological Answer :

  • Pathway Analysis : Western blotting for apoptosis markers (cleaved caspase-3, PARP) in MDA-MB-468 cells .
  • Kinase Profiling : Broad-panel screening (100+ kinases) to identify primary targets (e.g., EGFR, VEGFR-2) .
  • In Vivo Efficacy : Xenograft models (e.g., 5 mg/kg daily dosing) with tumor volume reduction ≥50% vs. controls .

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